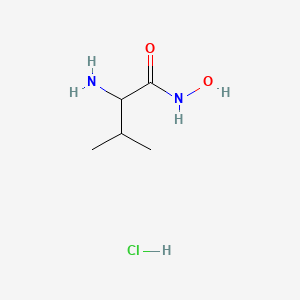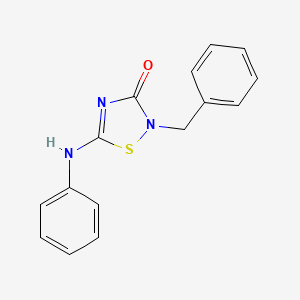![molecular formula C16H11BO3 B12497194 Naphtho[1,2-b]benzofuran-7-ylboronic acid](/img/structure/B12497194.png)
Naphtho[1,2-b]benzofuran-7-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-b]benzofuran-7-ylboronic acid is an organic compound with the molecular formula C16H11BO3 and a molecular weight of 262.07 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis and medicinal chemistry . This compound is particularly notable for its unique structure, which combines a naphthalene ring with a benzofuran moiety, making it a valuable intermediate in the synthesis of various complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]benzofuran-7-ylboronic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to couple aryl halides with boronic acids . This method is favored for its efficiency and mild reaction conditions.
Another method involves the direct boronic acid functionalization of naphtho[1,2-b]benzofuran derivatives . This process typically requires the use of boronate esters and can be carried out under various conditions, including photochemical reactions .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes such as the Suzuki-Miyaura cross-coupling reaction . This method is advantageous due to its high yield and the availability of starting materials. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[1,2-b]benzofuran-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives of Naphtho[1,2-b]benzofuran .
Wissenschaftliche Forschungsanwendungen
Naphtho[1,2-b]benzofuran-7-ylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Naphtho[1,2-b]benzofuran-7-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles . This property makes it useful in the design of enzyme inhibitors and molecular sensors . The compound can interact with specific molecular targets, such as enzymes and receptors, through its boronic acid group, leading to the modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Naphtho[1,2-b]benzofuran-7-ylboronic acid can be compared with other boronic acids and benzofuran derivatives:
Naphtho[2,3-b]benzofuran-1-ylboronic acid: This compound has a similar structure but differs in the position of the boronic acid group.
Benzo[b]naphtho[2,3-d]furan-1-ylboronic acid: Another related compound with a different arrangement of the naphthalene and benzofuran rings.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H11BO3 |
|---|---|
Molekulargewicht |
262.1 g/mol |
IUPAC-Name |
naphtho[1,2-b][1]benzofuran-7-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)13-6-3-7-14-15(13)12-9-8-10-4-1-2-5-11(10)16(12)20-14/h1-9,18-19H |
InChI-Schlüssel |
SLVPZMREUNSKLJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C3=C(C4=CC=CC=C4C=C3)OC2=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12497124.png)
![5-(2-chlorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497129.png)
![N-(2,4-dimethylpentan-3-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497138.png)

![2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B12497146.png)
![2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide](/img/structure/B12497148.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid](/img/structure/B12497154.png)
![N-{2-[(2-aminoethyl)carbamoyl]ethyl}-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B12497158.png)

![N-(4-chlorobenzyl)-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B12497169.png)
![5-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-5-oxo-pentanoic acid](/img/structure/B12497170.png)
![2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12497171.png)

![2-({4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B12497188.png)
